molecular formula C24H17ClN4O B12744267 7-Chloro-1-(2-(methoxyphenyl)ethenyl)-5-phenyl-(1,2,4)triazolo(4,3-a)quinazoline CAS No. 95858-87-0

7-Chloro-1-(2-(methoxyphenyl)ethenyl)-5-phenyl-(1,2,4)triazolo(4,3-a)quinazoline

Cat. No.: B12744267
CAS No.: 95858-87-0
M. Wt: 412.9 g/mol
InChI Key: OCCDIWNARQIEKT-SDNWHVSQSA-N
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Description

(1,2,4)Triazolo(4,3-a)quinazoline, 7-chloro-1-(2-(methoxyphenyl)ethenyl)-5-phenyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which contribute to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,4)Triazolo(4,3-a)quinazoline, 7-chloro-1-(2-(methoxyphenyl)ethenyl)-5-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-chloroquinazoline with hydrazine derivatives, followed by cyclization with appropriate aldehydes or ketones. The reaction conditions often require the use of catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1,2,4)Triazolo(4,3-a)quinazoline, 7-chloro-1-(2-(methoxyphenyl)ethenyl)-5-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinazoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

(1,2,4)Triazolo(4,3-a)quinazoline, 7-chloro-1-(2-(methoxyphenyl)ethenyl)-5-phenyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with various biological activities.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1,2,4)Triazolo(4,3-a)quinazoline, 7-chloro-1-(2-(methoxyphenyl)ethenyl)-5-phenyl- involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline derivatives: Known for their diverse pharmacological activities.

    Quinoline derivatives: Widely studied for their therapeutic potential.

    Benzimidazole derivatives: Known for their biological activities and structural similarities.

Uniqueness

(1,2,4)Triazolo(4,3-a)quinazoline, 7-chloro-1-(2-(methoxyphenyl)ethenyl)-5-phenyl- stands out due to its unique structural features, which contribute to its distinct biological activities

Properties

CAS No.

95858-87-0

Molecular Formula

C24H17ClN4O

Molecular Weight

412.9 g/mol

IUPAC Name

7-chloro-1-[(E)-2-(2-methoxyphenyl)ethenyl]-5-phenyl-[1,2,4]triazolo[4,3-a]quinazoline

InChI

InChI=1S/C24H17ClN4O/c1-30-21-10-6-5-7-16(21)11-14-22-27-28-24-26-23(17-8-3-2-4-9-17)19-15-18(25)12-13-20(19)29(22)24/h2-15H,1H3/b14-11+

InChI Key

OCCDIWNARQIEKT-SDNWHVSQSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C2=NN=C3N2C4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5

Canonical SMILES

COC1=CC=CC=C1C=CC2=NN=C3N2C4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5

Origin of Product

United States

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